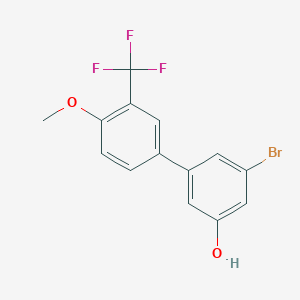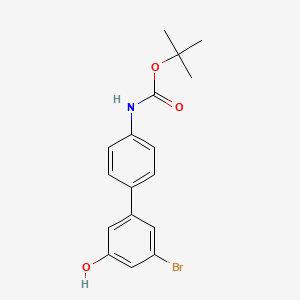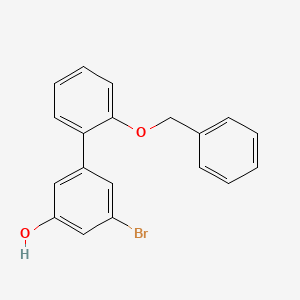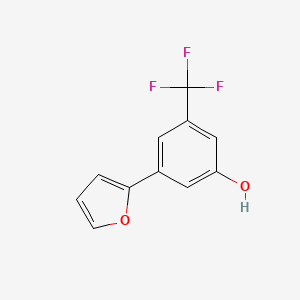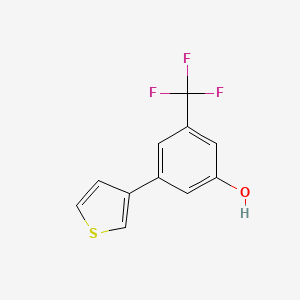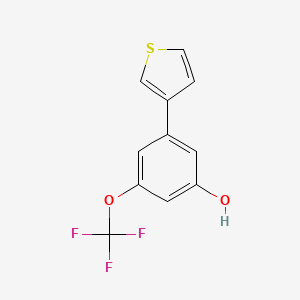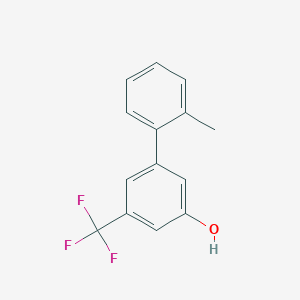
5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, is an organic compound belonging to the class of thiophenols. It is a colorless solid with a molecular weight of 192.22 g/mol and a melting point of 66-67°C. It is a widely used organic compound in the field of organic synthesis and is used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, can be used in a variety of scientific research applications. It can be used as a reagent in the synthesis of various organic compounds, such as thiophenol derivatives, trifluoromethylphenols, and other related compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it can be used in the synthesis of polymers and in the study of the structure and properties of polymers.
Wirkmechanismus
The mechanism of action of 5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, is not well understood. However, it is believed that the reaction of thiophenol with trifluoromethyl chloride is a nucleophilic substitution reaction, in which the thiophenol acts as a nucleophile and the trifluoromethyl chloride acts as an electrophile. The reaction of the intermediate with sodium hydroxide is also believed to be a nucleophilic substitution reaction, in which the intermediate acts as a nucleophile and the sodium hydroxide acts as an electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, are not well understood. However, it is believed that the compound may have some biological activity, as it has been shown to have antifungal and antibacterial properties. Additionally, it has been shown to have some antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, it can be used in a variety of different reactions, making it a versatile reagent. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous media. Additionally, it has a relatively low boiling point and can be difficult to purify.
Zukünftige Richtungen
The future directions for 5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, are numerous. It can be used in the development of new pharmaceuticals and agrochemicals, as well as in the synthesis of new polymers. Additionally, it can be used in the study of the structure and properties of polymers. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential applications in the treatment of certain diseases. Furthermore, further research could be conducted to explore the potential of the compound to act as an antioxidant. Finally, further research could be conducted to explore the potential of the compound to act as a catalyst in various reactions.
Synthesemethoden
5-(Thiophen-2-yl)-3-trifluoromethylphenol, 95%, can be synthesized via a two-step process, which involves the reaction of thiophenol with trifluoromethyl chloride, followed by the reaction of the intermediate with sodium hydroxide. The reaction of thiophenol with trifluoromethyl chloride can be carried out in an inert atmosphere, using anhydrous solvents such as dichloromethane or ethyl acetate. The reaction of the intermediate with sodium hydroxide can be carried out in aqueous media, such as aqueous sodium hydroxide or aqueous sodium carbonate.
Eigenschaften
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3OS/c12-11(13,14)8-4-7(5-9(15)6-8)10-2-1-3-16-10/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPBGRDJNIRPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686493 |
Source


|
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol | |
CAS RN |
1262003-55-3 |
Source


|
| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


